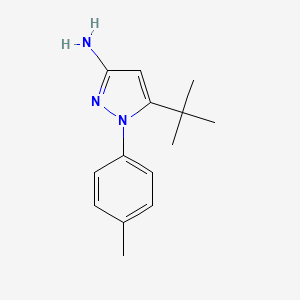

5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

5-tert-butyl-1-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-12(14(2,3)4)9-13(15)16-17/h5-9H,1-4H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOLQKMGJOEKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670378 | |

| Record name | 5-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244948-94-4 | |

| Record name | 5-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazines with β-Diketones

The most widely reported method involves the condensation of substituted hydrazines with β-diketones. For this compound:

-

Starting materials :

-

p-Tolylhydrazine (for the 1-aryl group).

-

4,4-Dimethyl-1,3-pentanedione (as the β-diketone precursor for the tert-butyl group).

-

-

Reaction conditions :

-

Base catalyst (e.g., sodium ethoxide or potassium carbonate).

-

Solvent: Ethanol or dimethylformamide (DMF).

-

Temperature: Reflux (80–100°C).

-

The reaction proceeds via enolate formation, followed by cyclization to yield the pyrazole ring. The amine group at position 3 is retained from the hydrazine precursor.

Mechanistic Insights :

Multi-Step Synthesis from Diethyl Butynedioate (Adapted from Patent CN112079781A)

A patent describing the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine provides a template for adapting steps to the target compound:

Step 1: Condensation with Methylhydrazine

Diethyl butynedioate reacts with p-tolylhydrazine (instead of methylhydrazine) in diethyl ether at −10°C to form an intermediate, which is heated to 100°C to yield 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid ethyl ester.

Step 2: Bromination and Functionalization

Step 3: Final Hydrolysis

Treatment with trifluoroacetic acid removes the tert-butyl carbamate protecting group, yielding the amine.

Key Modification for Target Compound :

-

Replacing methylhydrazine with p-tolylhydrazine in Step 1.

-

Using tert-butanol instead of methyl groups in substitution steps.

Alternative Route: Post-Cyclization Functionalization

For pyrazoles lacking direct amine groups, a nitro-to-amine reduction can be employed:

-

Synthesize 5-(tert-butyl)-1-(p-tolyl)-1H-pyrazole-3-nitro.

-

Reduce the nitro group using H₂/Pd-C or SnCl₂/HCl to obtain the amine.

Optimization and Challenges

Regioselectivity Control

The tert-butyl group’s steric bulk influences reaction pathways. Using bulky bases (e.g., LDA) or low temperatures (−78°C) can improve regioselectivity during cyclization.

Purification Techniques

-

Column chromatography (silica gel, eluent: ethyl acetate/hexane).

Applications and Derivatives

While beyond preparation scope, this compound’s applications include:

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine with structurally analogous pyrazole derivatives, focusing on substituent effects, synthesis, and biological relevance:

Key Observations:

Substituent Position and Activity: The position of the tert-butyl group (5- vs. 3-position) influences steric and electronic properties. For example, 25p (1-tert-butyl, 3-p-tolyl) exhibits antitumor activity , while this compound is hypothesized to target kinases due to its similarity to other pyrazole-based inhibitors . Halogenated derivatives (e.g., 2,4-dichlorophenyl in ) enhance antimicrobial activity compared to non-halogenated analogs.

Synthesis Efficiency: Compound 25p is synthesized via hydrazine hydrate reflux in ethanol with an 83% yield , whereas derivatives with electron-withdrawing groups (e.g., nitro in ) require more complex purification steps.

Biological Relevance: Quinoline-substituted pyrazoles (e.g., ) show potent antiproliferative effects (IC₅₀ < 5 µM), outperforming simpler aryl-substituted derivatives. The tert-butyl group generally improves metabolic stability and bioavailability, as seen in kinase inhibitors like N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-chloropyrimidin-4-amine (84% yield) .

Structural Characterization :

- Single-crystal X-ray diffraction and NMR are critical for confirming substituent positions, as demonstrated for 3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine .

Biological Activity

5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group at the 5-position, a p-tolyl group at the 1-position, and an amine group at the 3-position of the pyrazole ring. These structural elements contribute to its unique steric and electronic properties, influencing its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃ |

| Molecular Weight | 229.32 g/mol |

| CAS Number | 1244948-94-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or allosteric sites, leading to alterations in metabolic pathways. Research indicates that this compound can act as an enzyme inhibitor , which is significant in various therapeutic contexts.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor . It is particularly noted for its role in inhibiting kinases involved in cancer progression, such as BRAF, which is mutated in several cancers including melanoma and thyroid cancer .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) measured around 250 µg/mL .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds containing similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-17 and TNFα, with IC50 values ranging from 0.1 to 1 µM . This suggests that this compound may have applications in treating inflammatory conditions.

Case Study 1: Inhibition of BRAF Kinase

A study focused on a series of pyrazole derivatives including this compound revealed that these compounds effectively inhibit BRAF kinase activity in vitro. The findings indicated that the compound could reduce cell proliferation in BRAF-mutated cancer cell lines, suggesting potential therapeutic applications in targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of pyrazole were assessed for their antimicrobial efficacy against a panel of bacteria and fungi. The results showed that certain structural modifications enhanced their activity against resistant strains, paving the way for further development of these compounds as novel antimicrobial agents .

Q & A

Q. Key Reaction Conditions :

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux | 79-80% | |

| 2,4-Dichloropyrimidine | DMF | 60°C | 84% |

How is structural characterization performed for this compound?

Basic

Structural confirmation relies on NMR , IR , and mass spectrometry :

- 1H NMR : Signals for NH₂ (δ ~4.75 ppm, br. s.), aromatic protons (δ ~7.56 ppm), and tert-butyl (δ ~1.60 ppm) are diagnostic .

- IR : NH stretching vibrations appear at 3448–3278 cm⁻¹ .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is critical for confirming regiochemistry .

What strategies optimize synthetic yield and purity?

Q. Advanced

- Catalytic systems : Use ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) with p-toluenesulfonic acid (p-TSA) to enhance regioselectivity in multi-component reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes byproducts. Recrystallization from ethanol improves purity .

- Reaction monitoring : TLC or LC-MS tracks intermediate formation, reducing side reactions .

How to resolve discrepancies between computational and experimental NMR data?

Q. Advanced

- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental NMR shifts. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Solvent correction : Apply the IEF-PCM model to DFT calculations to account for solvent polarity .

- Alternative techniques : Use X-ray crystallography (via SHELX refinement) to validate bond geometries if NMR data conflict .

What is the role of hydrogen bonding in its crystal packing?

Advanced

Graph-set analysis (Etter’s method) identifies hydrogen-bonding motifs:

- N–H···N interactions : Stabilize the pyrazole core, forming chains (C(4) motifs) .

- C–H···π interactions : Contribute to layered packing, observed in analogs like 3-(tert-butyl)-1-(m-tolyl)-1H-pyrazol-5-amine .

Example : In related pyrazoles, NH₂ groups form bifurcated hydrogen bonds with adjacent pyrazole N atoms, creating a 2D network .

How to evaluate its potential as a kinase inhibitor scaffold?

Q. Advanced

- Structural analogs : Derivatives like N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-chloropyrimidin-4-amine show kinase inhibition via ATP-binding domain interactions .

- Biological assays :

What are common functionalization pathways for this compound?

Q. Basic

Q. Example :

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonylation | ClSO₂R | Sulfonamide | 26% | |

| Cyclocondensation | Aldehyde | Pyrazolopyrimidine | 70% |

How to address poor solubility in biological assays?

Q. Advanced

- Prodrug design : Introduce phosphate or acetyl groups at NH₂ to enhance aqueous solubility .

- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for controlled release .

What are key considerations for scale-up synthesis?

Q. Advanced

- Process safety : Avoid exothermic reactions (e.g., hydrazine addition) by slow reagent addition and temperature control .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time purity monitoring .

How to analyze tautomeric behavior in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.